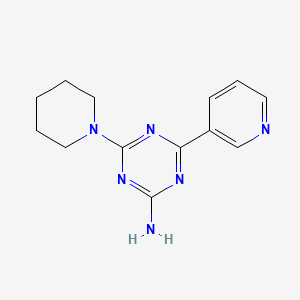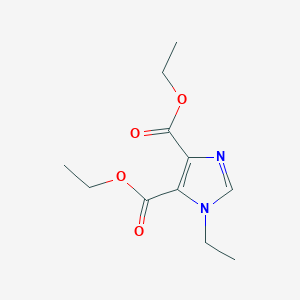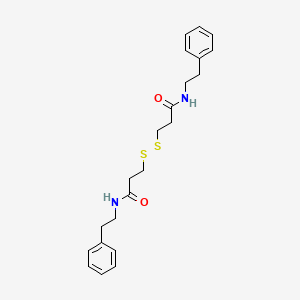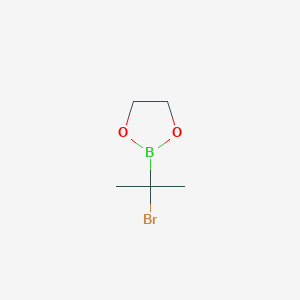
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a cyclic structure containing oxygen and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-bromopropane with a boronic acid or boronate ester under specific conditions. One common method includes the use of trimethylsilyl bromide in a solvent-free environment at room temperature for several hours . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Elimination Reactions: Heating with a base like sodium hydroxide can lead to the formation of alkenes.
Oxidation and Reduction: The boron center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Elimination: Strong bases like sodium or potassium hydroxide in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products vary depending on the nucleophile used.
Elimination: Typically results in the formation of alkenes such as propene.
Oxidation: Can lead to the formation of boronic acids or borates.
Aplicaciones Científicas De Investigación
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In substitution reactions, the bromine atom is displaced by nucleophiles, while in elimination reactions, the boron center facilitates the removal of hydrogen atoms, leading to the formation of alkenes . The boron atom can also participate in redox reactions, altering its oxidation state and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropane: A simple alkyl bromide used in similar substitution and elimination reactions.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups, used in cross-coupling reactions.
Cycloalkanes: Saturated cyclic hydrocarbons that can undergo similar substitution and elimination reactions.
Uniqueness
2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a bromine atom and a boron-containing cyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler alkyl bromides or boronic acids.
Propiedades
Número CAS |
36169-93-4 |
|---|---|
Fórmula molecular |
C5H10BBrO2 |
Peso molecular |
192.85 g/mol |
Nombre IUPAC |
2-(2-bromopropan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C5H10BBrO2/c1-5(2,7)6-8-3-4-9-6/h3-4H2,1-2H3 |
Clave InChI |
TYNRBMPDLRCMIO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


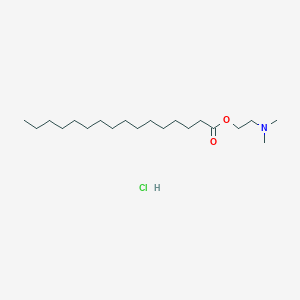
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
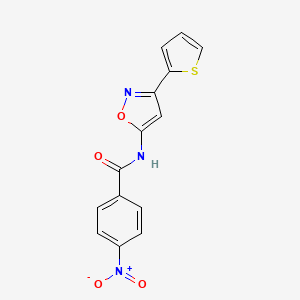

![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
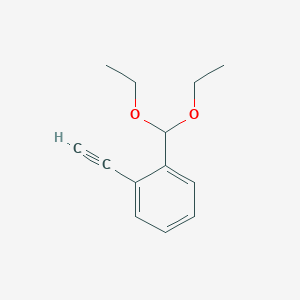
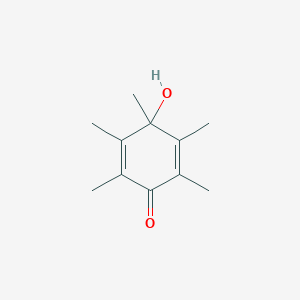
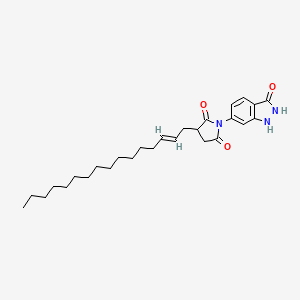
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
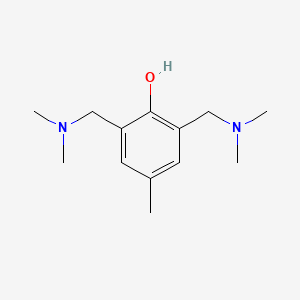
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
